1-(2-Bromophenyl)-4-nitrobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-4-nitrobutan-1-one is an organic compound with the molecular formula C10H10BrNO3. This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to a butanone chain. It is a significant molecule in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromophenyl)-4-nitrobutan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 2-phenylbutan-1-one followed by nitration. The reaction conditions typically include the use of bromine and a suitable solvent for the bromination step, followed by the use of nitric acid and sulfuric acid for the nitration step . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)-4-nitrobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various chemical transformations.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-4-nitrobutan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Bromophenyl)-4-nitrobutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. Pathways involved may include oxidative stress responses and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Bromophenyl)-4-nitrobutan-1-one include:
1-(2-Bromophenyl)-2-nitroethanone: Differing by the length of the carbon chain, this compound exhibits similar reactivity but different physical properties.
1-(2-Chlorophenyl)-4-nitrobutan-1-one:
1-(2-Bromophenyl)-4-aminobutan-1-one: Reduction of the nitro group to an amino group changes the compound’s chemical behavior and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
823809-84-3 |
---|---|
Molekularformel |
C10H10BrNO3 |
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-4-nitrobutan-1-one |
InChI |
InChI=1S/C10H10BrNO3/c11-9-5-2-1-4-8(9)10(13)6-3-7-12(14)15/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
ZSQNXRZVAKGPGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CCC[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.